(4,6-Dimethoxypyridin-2-yl)methanol
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Overview
Description
(4,6-Dimethoxypyridin-2-yl)methanol is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 4 and 6, and a hydroxymethyl group at position 2. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyridin-2-yl)methanol typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2-chloro-4,6-dimethoxypyridine with methanol and sodium hydroxide under controlled conditions . The reaction is carried out at elevated temperatures, usually around 66°C, for several hours to ensure complete conversion. The product is then purified through distillation and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-dimethoxypyridine-2-carboxylic acid.
Reduction: Formation of 4,6-dimethoxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(4,6-Dimethoxypyridin-2-yl)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of (4,6-Dimethoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but contains an amino group instead of a hydroxymethyl group.
(5,6-Dimethoxypyridin-2-yl)methanol: Similar in structure but with methoxy groups at positions 5 and 6 instead of 4 and 6.
Uniqueness
(4,6-Dimethoxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
(4,6-dimethoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-8(4-7)12-2/h3-4,10H,5H2,1-2H3 |
InChI Key |
NXTLVYAFYZQHDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)CO |
Origin of Product |
United States |
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